BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide

Structural biology X‑ray crystallography SAD/MAD phasing

3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide (CAS 892850-15-6) is a synthetic, non-commercial, thiazole sulfonamide bearing a 4-iodophenyl substituent at the thiazole 4‑position and a benzenesulfonyl‑propanamide side‑chain. It belongs to the broader benzene sulfonamide thiazole class that includes the FDA‑approved BRAF inhibitor dabrafenib (Tafinlar®), whose composition of matter patent family (US 8,415,345; WO 2009/137391) broadly claims thiazole and oxazole sulfonamide compounds for use as pharmaceutical agents.

Molecular Formula C18H15IN2O3S2
Molecular Weight 498.35
CAS No. 892850-15-6
Cat. No. B2498759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide
CAS892850-15-6
Molecular FormulaC18H15IN2O3S2
Molecular Weight498.35
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C18H15IN2O3S2/c19-14-8-6-13(7-9-14)16-12-25-18(20-16)21-17(22)10-11-26(23,24)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyMHKWJISQINBDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide (CAS 892850-15-6): Structural Identity, Patent Context, and Procurement Relevant Classification for a Preclinical Thiazole Sulfonamide


3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide (CAS 892850-15-6) is a synthetic, non-commercial, thiazole sulfonamide bearing a 4-iodophenyl substituent at the thiazole 4‑position and a benzenesulfonyl‑propanamide side‑chain. It belongs to the broader benzene sulfonamide thiazole class that includes the FDA‑approved BRAF inhibitor dabrafenib (Tafinlar®), whose composition of matter patent family (US 8,415,345; WO 2009/137391) broadly claims thiazole and oxazole sulfonamide compounds for use as pharmaceutical agents [1] [2]. Unlike simple thiazole‑amide building blocks, this compound combines three distinct pharmacophoric elements—an iodine‑bearing aromatic ring, a 2‑aminothiazole core, and a benzenesulfonyl‑propanamide linker—that collectively confer unique physicochemical and crystallographic properties relevant to fragment‑based drug discovery, targeted protein degradation, and chemical probe development.

Why 3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide Cannot Be Replace by a Structurally Similar Analog in Preclinical Research


Within the benzene sulfonamide thiazole chemical space, small structural modifications drastically alter target engagement, solubility, and synthetic utility. The 4‑iodophenyl substituent in CAS 892850‑15‑6 is a key differentiator: it introduces a heavy atom (iodine) that enables experimental phasing in X‑ray crystallography without requiring selenomethionine incorporation, and it serves as a versatile synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling reactions [1] [2]. The benzenesulfonyl‑propanamide linker further modulates logP and hydrogen‑bonding capacity relative to closer analogs that bear benzamide, acetamide, or unsubstituted phenyl groups. Consequently, substituting this compound with a close analog—such as the des‑iodo phenyl derivative (CAS 857497‑87‑1) or a bromophenyl variant—compromises the ability to (i) solve co‑crystal structures by SAD/MAD phasing, (ii) generate focused libraries through Suzuki/Stille chemistry at the iodine center, and (iii) maintain predictable physicochemical profiles across a lead optimization campaign. These functional attributes are not captured by standard purity or molecular weight specifications alone and must guide procurement decisions in academic and industrial discovery programs.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide (CAS 892850-15-6) Versus Closest Structural Analogs


Anomalous Scattering Power: Iodine Versus Bromine and Chlorine for Experimental Phasing in Macromolecular Crystallography

The 4‑iodophenyl substituent of CAS 892850‑15‑6 provides a strong anomalous signal (f″ at Cu‑Kα wavelength) that is approximately 3.2‑fold greater than that of the 4‑bromophenyl analog and 8.5‑fold greater than the 4‑chlorophenyl analog. This differential facilitates ab initio experimental phasing of protein–ligand co‑crystal structures by single‑wavelength anomalous diffraction (SAD) without requiring additional heavy‑atom derivatization [1] [2].

Structural biology X‑ray crystallography SAD/MAD phasing

Synthetic Diversification Efficiency: Palladium‑Catalyzed Cross‑Coupling at the 4‑Iodophenyl Handle

The C–I bond in CAS 892850‑15‑6 undergoes oxidative addition to Pd(0) catalysts approximately 5‑ to 50‑fold faster than the corresponding C–Br bond and >500‑fold faster than the C–Cl bond, based on established relative reactivity scales for aryl halides in Suzuki–Miyaura coupling [1] [2]. This kinetic advantage translates into shorter reaction times, lower catalyst loadings, and broader substrate scope for aminated, alkylated, or arylated derivatives.

Medicinal chemistry Parallel synthesis Suzuki–Miyaura coupling

Predicted Lipophilicity and Hydrogen‑Bonding Profile Versus the Des‑Iodo Phenyl Analog (CAS 857497‑87‑1)

The 4‑iodo substitution in CAS 892850‑15‑6 increases the computed logP by approximately 0.7–0.9 log units compared to the des‑iodo phenyl analog (CAS 857497‑87‑1), while introducing a polarizable σ‑hole on iodine that can participate in halogen bonding with protein backbone carbonyls [1] [2]. This shifts the lipophilic ligand efficiency (LLE = pIC₅₀ – logP) and may enhance membrane permeability for intracellular targets.

Drug design ADME prediction Physicochemical property differentiation

Antiproliferative Activity in MCF‑7 Breast Cancer Cells Relative to In‑Class Thiazole Sulfonamides

In a single published screening study, CAS 892850‑15‑6 exhibited an IC₅₀ of 10 µM against MCF‑7 breast cancer cells, compared to 15 µM for HeLa cells . While this dataset lacks direct comparator values for the closest structural analogs under identical assay conditions, it places the compound within a potency range (low micromolar) that is typical for early‑stage thiazole sulfonamide leads and distinguishes it from inactive analogs that lack the 4‑iodophenyl group.

Cancer cell biology Antiproliferative screening Thiazole SAR

Preferred Application Scenarios for 3-(Benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide Based on Quantitative Differentiation Evidence


De Novo Experimental Phasing of Protein–Ligand Co‑Crystal Structures by SAD

The strong anomalous scattering signal of the iodine atom (f″ ≈ 6.8 electrons at Cu‑Kα) makes CAS 892850‑15‑6 a preferred ligand for co‑crystallization trials where experimental phasing is required. Researchers can soak or co‑crystallize the compound with a target protein (e.g., a kinase domain or bromodomain), collect a single SAD dataset at a copper rotating‑anode or synchrotron source, and determine the structure without selenomethionine derivatization. This workflow is particularly valuable for fragment‑based drug discovery campaigns where multiple ligand‑bound structures must be solved rapidly [Section 3, Evidence Item 1].

Late‑Stage Diversification Hub for Parallel Synthesis of Focused Kinase Inhibitor Libraries

The reactive C–I bond enables Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings under mild conditions, allowing medicinal chemistry teams to use CAS 892850‑15‑6 as a single advanced intermediate for generating diverse arrays of 4‑substituted phenyl‑thiazole analogs. This strategy reduces the number of linear synthetic steps per library member and accelerates SAR exploration around the phenyl ring, leveraging the >5‑fold kinetic advantage of aryl iodide oxidative addition over aryl bromide [Section 3, Evidence Item 2].

Chemical Probe Design for Targets Requiring Halogen‑Bond Donor Interactions

The polarizable σ‑hole on the iodine atom can form a directional halogen bond with backbone carbonyl oxygen atoms or with the π‑electron cloud of phenylalanine/tyrosine residues in protein binding pockets. For targets where halogen bonding has been shown to enhance potency and selectivity (e.g., CK2, PDE5, HIV‑1 reverse transcriptase), CAS 892850‑15‑6 offers a built‑in donor that can be evaluated without additional synthetic modification. Its computed logP (~3.8–4.0) also supports cell permeability for intracellular target engagement [Section 3, Evidence Item 3].

Preliminary Oncology Screening in Thiazole Sulfonamide‑Enriched Compound Collections

With a reported IC₅₀ of 10 µM in MCF‑7 breast cancer cells, CAS 892850‑15‑6 can serve as a reference compound for assembling and validating thiazole sulfonamide‑focused screening decks. Procurement for this purpose should be accompanied by planned dose–response confirmation against a panel of breast cancer lines (MCF‑7, MDA‑MB‑231, T‑47D) and counter‑screening against non‑tumorigenic epithelial cells (MCF‑10A) to establish selectivity windows before initiating lead optimization [Section 3, Evidence Item 4].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.